molecular formula C25H16F2N4O3 B1667183 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 888719-03-7

1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B1667183
M. Wt: 458.4 g/mol
InChI Key: OBSFXHDOLBYWRJ-UHFFFAOYSA-N
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Description

BMS-2 is a Met/Flt-3/VEGFR2 tyrosine kinase inhibitor.

Scientific Research Applications

Cancer Research and Met Kinase Inhibition

Research on similar compounds to 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide indicates a focus on cancer therapy, particularly through Met kinase inhibition. Schroeder et al. (2009) discovered a closely related compound showing complete tumor stasis in a Met-dependent human gastric carcinoma model, highlighting its potential in cancer therapy (Schroeder et al., 2009).

Antitubercular and Antibacterial Activities

Bodige et al. (2019) synthesized derivatives similar to our compound of interest, which showed potent anti-TB activity and significant antibacterial activity against Escherichia coli and Staphylococcus aureus. This suggests a potential application in treating bacterial infections (Bodige et al., 2019).

Photophysical Properties

Shatsauskas et al. (2019) investigated the photophysical properties of 3-aminopyridin-2(1H)-ones, a category closely related to the compound , revealing its potential in optical applications due to its phosphor properties (Shatsauskas et al., 2019).

Computational Studies for c-Met Kinase Inhibitors

Caballero et al. (2011) conducted computational studies, including docking and quantitative structure–activity relationship (QSAR) studies, on compounds structurally similar to our focus compound. These studies are crucial for understanding the molecular interactions and enhancing the drug design process for c-Met kinase inhibitors (Caballero et al., 2011).

Synthesis and Characterization in Material Science

The synthesis and characterization of related compounds, as explored by Hsiao et al. (1999), suggest applications in material science, particularly in creating new polymers with specific desirable properties (Hsiao et al., 1999).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16F2N4O3/c26-15-3-6-17(7-4-15)31-13-1-2-19(25(31)33)24(32)30-16-5-8-22(20(27)14-16)34-21-10-12-29-23-18(21)9-11-28-23/h1-14H,(H,28,29)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSFXHDOLBYWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C=CNC4=NC=C3)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610618
Record name 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS RN

888719-03-7
Record name 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 3
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Citations

For This Compound
3
Citations
A Raafat, S Mowafy, SM Abouseri, MA Fouad… - Computers in Biology …, 2022 - Elsevier
Cysteine-based mesenchymal–epithelial transition (c-Met) is a receptor tyrosine kinase that plays a definitive role during cancer progression and was identified as a possible target for …
Number of citations: 4 www.sciencedirect.com
J Alam, T Roy - Int. J. Comput. Bioinform. Silico Model, 2015 - researchgate.net
Shigellosis is a most common disease of developing to industrialized countries with its most spreadable, contractable agent Shigella flexneri. It uses type three secretion system for …
Number of citations: 1 www.researchgate.net
F Jagar - 2023 - repozitorij.unizg.hr
Protein kinaze su enzimi koji kataliziraju proces fosforilacije, poznati su onkogeni i posreduju većini prijenosa signala u eukariotskim stanicama modifikacijom aktivnosti proteinskih …
Number of citations: 6 repozitorij.unizg.hr

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